Setosusin

Description

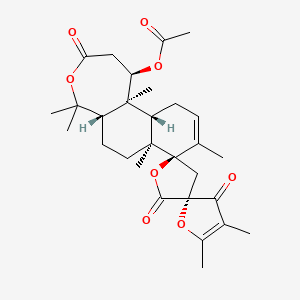

Structure

3D Structure

Properties

InChI |

InChI=1S/C29H38O8/c1-15-9-10-20-26(7,29(15)14-28(24(33)37-29)23(32)16(2)17(3)35-28)12-11-19-25(5,6)36-22(31)13-21(27(19,20)8)34-18(4)30/h9,19-21H,10-14H2,1-8H3/t19-,20-,21-,26+,27-,28-,29-/m1/s1 | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAYCZGIAVNNJNU-AKNVYCFDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CCC2C(C13CC4(C(=O)C(=C(O4)C)C)C(=O)O3)(CCC5C2(C(CC(=O)OC5(C)C)OC(=O)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC[C@@H]2[C@@]([C@@]13C[C@@]4(C(=O)C(=C(O4)C)C)C(=O)O3)(CC[C@H]5[C@]2([C@@H](CC(=O)OC5(C)C)OC(=O)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H38O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001017628 | |

| Record name | Setosusin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001017628 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

514.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

182926-45-0 | |

| Record name | Setosusin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001017628 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide on the Setosusin-Producing Organism Aspergillus duricaulis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Setosusin, a meroterpenoid produced by the fungus Aspergillus duricaulis, has garnered interest for its unique chemical structure and potential biological activities. This technical guide provides a comprehensive overview of the current knowledge surrounding this compound and its producing organism. It details the biosynthetic pathway, outlines experimental protocols for cultivation, extraction, and purification, and presents analytical methods for quantification. Furthermore, this guide explores the regulatory networks that may govern this compound production, offering insights for potential yield improvement strategies. The information is presented to support further research and development of this intriguing natural product.

Introduction to this compound and Aspergillus duricaulis

This compound is a fungal meroterpenoid characterized by a distinctive spiro-fused 3(2H)-furanone moiety. Meroterpenoids are hybrid natural products derived from both polyketide and terpenoid precursors, and they exhibit a wide range of structural diversity and biological activities. The producing organism, Aspergillus duricaulis, is a filamentous fungus belonging to the genus Aspergillus, which is well-known for its ability to produce a vast array of secondary metabolites. The unique chemical scaffold of this compound makes it a person of interest for drug discovery and development programs.

Biosynthesis of this compound

The biosynthetic gene cluster responsible for this compound production in Aspergillus duricaulis CBS 481.65 has been identified and the pathway elucidated through heterologous expression in Aspergillus oryzae[1]. The biosynthesis is a multi-step process involving a series of enzymatic reactions.

A key enzyme in this pathway is the cytochrome P450, SetF, which is responsible for the formation of the characteristic spirofuranone structure[1]. The proposed biosynthetic pathway begins with the synthesis of a polyketide backbone, which is then prenylated. A series of oxidative cyclizations and rearrangements, catalyzed by various enzymes including SetF, leads to the final this compound molecule.

Diagram of the this compound Biosynthetic Pathway

Experimental Protocols

Detailed experimental protocols are essential for the reproducible study of Aspergillus duricaulis and the production of this compound. The following sections provide methodologies based on established practices for fungal secondary metabolite research.

Cultivation of Aspergillus duricaulis

The cultivation conditions can significantly impact the production of secondary metabolites. While specific optimal conditions for this compound production in A. duricaulis are not extensively reported, general media for Aspergillus species known to support secondary metabolism can be employed.

Table 1: Recommended Culture Media for Aspergillus duricaulis

| Medium Component | Concentration (g/L) |

| Potato Dextrose Agar/Broth (PDA/PDB) | |

| Potato Infusion | 4.0 |

| Dextrose | 20.0 |

| Agar (for solid media) | 15.0 |

| Yeast Extract Sucrose (YES) Agar/Broth | |

| Yeast Extract | 20.0 |

| Sucrose | 150.0 |

| MgSO₄·7H₂O | 0.5 |

| Agar (for solid media) | 15.0 |

| Czapek-Dox Agar/Broth | |

| Sucrose | 30.0 |

| NaNO₃ | 3.0 |

| K₂HPO₄ | 1.0 |

| MgSO₄·7H₂O | 0.5 |

| KCl | 0.5 |

| FeSO₄·7H₂O | 0.01 |

| Agar (for solid media) | 15.0 |

Cultivation Protocol:

-

Inoculation: Inoculate the desired liquid medium with spores or mycelial fragments of Aspergillus duricaulis CBS 481.65.

-

Incubation: Incubate the cultures at 25-28 °C with shaking (e.g., 150 rpm) for liquid cultures to ensure proper aeration. Solid cultures should be incubated in a stationary position.

-

Fermentation Time: The fermentation period can vary, typically ranging from 7 to 21 days. Time-course experiments are recommended to determine the optimal harvest time for maximal this compound production.

Extraction of this compound

The extraction procedure aims to efficiently isolate this compound from the fungal biomass and culture medium.

Extraction Protocol:

-

Harvesting: Separate the fungal mycelium from the liquid broth by filtration.

-

Mycelial Extraction:

-

Dry the mycelial biomass (e.g., lyophilization).

-

Grind the dried mycelium to a fine powder.

-

Extract the powdered mycelium with an organic solvent such as ethyl acetate, methanol, or a mixture of chloroform and methanol (2:1, v/v). This can be done by maceration with stirring or sonication.

-

Repeat the extraction process multiple times for exhaustive extraction.

-

-

Broth Extraction:

-

Perform a liquid-liquid extraction of the culture filtrate using an immiscible organic solvent like ethyl acetate.

-

Repeat the extraction to maximize the recovery of this compound.

-

-

Combine and Concentrate: Combine all organic extracts and evaporate the solvent under reduced pressure to obtain the crude extract.

Purification of this compound

Purification of this compound from the crude extract is typically achieved through chromatographic techniques.

Purification Protocol:

-

Silica Gel Column Chromatography:

-

Subject the crude extract to silica gel column chromatography as a primary purification step.

-

Elute with a gradient of non-polar to polar solvents (e.g., hexane to ethyl acetate, followed by ethyl acetate to methanol).

-

Collect fractions and monitor by thin-layer chromatography (TLC) to identify fractions containing this compound.

-

-

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC):

-

Further purify the this compound-containing fractions by RP-HPLC on a C18 column.

-

Use a suitable mobile phase, such as a gradient of water and acetonitrile or methanol, often with a small percentage of formic acid or acetic acid to improve peak shape.

-

Monitor the elution profile with a UV detector at a wavelength determined by the UV-Vis spectrum of this compound.

-

Collect the peak corresponding to this compound.

-

Diagram of the Experimental Workflow

Analytical Methods for Quantification and Characterization

Accurate and precise analytical methods are crucial for the quantification of this compound and the characterization of its structure.

High-Performance Liquid Chromatography (HPLC)

HPLC coupled with a Diode Array Detector (DAD) or Mass Spectrometer (MS) is the primary tool for the quantification of this compound.

Table 2: HPLC Parameters for this compound Analysis

| Parameter | Recommended Condition |

| Column | C18 reverse-phase (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase | Gradient of Water (A) and Acetonitrile or Methanol (B), both with 0.1% formic acid |

| Flow Rate | 0.5 - 1.0 mL/min |

| Injection Volume | 10 - 20 µL |

| Detection | DAD (scan for λmax) or MS |

| Column Temperature | 25 - 40 °C |

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS, particularly with a tandem mass spectrometer (MS/MS), provides high sensitivity and selectivity for the quantification of this compound, especially in complex matrices. Multiple Reaction Monitoring (MRM) is a powerful technique for targeted quantification.

Table 3: Hypothetical LC-MS/MS (MRM) Parameters for this compound Quantification

| Analyte | Precursor Ion (m/z) | Product Ion 1 (m/z) | Product Ion 2 (m/z) | Collision Energy (eV) |

| This compound | [M+H]⁺ or [M+Na]⁺ | Fragment 1 | Fragment 2 | To be optimized |

Note: The exact m/z values and collision energies need to be determined experimentally by infusing a pure standard of this compound into the mass spectrometer.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is indispensable for the structural elucidation and confirmation of this compound.

Table 4: NMR Parameters for this compound Structural Analysis

| Parameter | Recommended Condition |

| Solvent | Deuterated chloroform (CDCl₃) or Deuterated methanol (CD₃OD) |

| Experiments | ¹H NMR, ¹³C NMR, COSY, HSQC, HMBC |

| Internal Standard | Tetramethylsilane (TMS) |

Regulation of this compound Biosynthesis

The production of secondary metabolites in Aspergillus species is tightly regulated by a complex network of signaling pathways and transcription factors. While the specific regulation of the this compound gene cluster in A. duricaulis has not been detailed, insights can be drawn from the well-studied regulatory mechanisms in other Aspergillus species.

Key global regulators include the LaeA/VeA complex, which is known to control the expression of numerous secondary metabolite gene clusters. These proteins often act by modifying chromatin structure, making the gene clusters accessible for transcription. Environmental cues such as light, pH, and nutrient availability are transduced through signaling pathways like the mitogen-activated protein kinase (MAPK) and cAMP-dependent protein kinase A (PKA) pathways, which in turn can influence the activity of these global regulators.

Diagram of Potential Regulatory Pathways

Conclusion and Future Perspectives

This technical guide consolidates the current understanding of the this compound-producing fungus Aspergillus duricaulis. The elucidation of the biosynthetic pathway provides a foundation for future research, including pathway engineering to generate novel analogs or improve production yields. The provided experimental protocols offer a starting point for researchers to cultivate A. duricaulis, isolate this compound, and perform quantitative analysis. Further investigation into the specific regulatory mechanisms governing this compound biosynthesis in its native host is warranted. Such studies could uncover strategies to enhance production through genetic manipulation of regulatory elements or optimization of fermentation conditions. The unique chemical structure of this compound suggests that continued exploration of its biological activities is a promising avenue for the discovery of new therapeutic agents.

References

Setosusin: A Fungal Meroterpenoid with Neuroprotective Potential - A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Setosusin, a fungal meroterpenoid, has garnered significant interest within the scientific community due to its potential neuroprotective properties. Initially isolated from the Ascomycete Corynascus setosus, its biosynthetic pathway has since been elucidated and heterologously expressed in Aspergillus oryzae. This technical guide provides an in-depth overview of the discovery, isolation, and characterization of this compound, with a focus on detailed experimental protocols and data presentation. Furthermore, it explores the current understanding of its biological activity, particularly its role in mitigating amyloid-β induced neurotoxicity, and proposes a putative signaling pathway.

Introduction

This compound is a structurally complex secondary metabolite belonging to the meroterpenoid class, which are natural products of mixed biosynthetic origin, partially derived from terpenoid precursors. First reported in 1996 from cultures of Corynascus setosus, its unique chemical architecture and biological activity have prompted further investigation. More recently, the biosynthetic gene cluster responsible for this compound production was identified in Aspergillus duricaulis and successfully reconstituted in the heterologous host Aspergillus oryzae, opening avenues for its biotechnological production and derivatization.

Of particular interest to the drug development sector is the demonstrated ability of this compound to reduce neurotoxicity induced by amyloid-β (Aβ) aggregates, a key pathological hallmark of Alzheimer's disease. This guide aims to provide a comprehensive technical resource for researchers working on the discovery, isolation, and development of this compound and related compounds.

Physicochemical Properties of this compound

A summary of the known physicochemical properties of this compound is presented in Table 1.

| Property | Value |

| Molecular Formula | C₂₉H₃₈O₈ |

| Molecular Weight | 518.6 g/mol |

| Appearance | Colorless Prisms |

| Solubility | Soluble in methanol, ethyl acetate, chloroform |

| Insolubility | Insoluble in n-hexane, water |

| Optical Rotation | [α]D²⁵ +88° (c 0.1, CHCl₃) |

Fermentation and Production of this compound

This compound can be produced through the fermentation of its native producer, Corynascus setosus, or via heterologous expression in Aspergillus oryzae.

Fermentation of Corynascus setosus

3.1.1. Culture Conditions

A detailed protocol for the fermentation of Corynascus setosus for this compound production is outlined below.

-

Organism: Corynascus setosus IFO 30519

-

Culture Medium: Glucose-potato infusion medium.

-

Prepare an infusion from 200 g of potatoes.

-

Add 20 g of glucose to the infusion.

-

Adjust the final volume to 1 liter with distilled water.

-

-

Fermentation Scale: 30-liter jar fermentor containing 20 liters of the above medium.

-

Inoculum: A 7-day-old slant culture is used to inoculate a seed culture, which is then used to inoculate the production fermentor.

-

Fermentation Parameters:

-

Temperature: 27°C

-

Agitation: 200 rpm

-

Aeration: 10 liters/minute

-

-

Fermentation Time: 10 days

3.1.2. Quantitative Production Data

Quantitative data on the production of this compound from Corynascus setosus is not extensively reported in the available literature. Yields are typically dependent on the specific strain, fermentation conditions, and extraction efficiency.

Heterologous Production in Aspergillus oryzae

The biosynthetic gene cluster for this compound from Aspergillus duricaulis has been successfully expressed in Aspergillus oryzae. This approach offers a more controlled and potentially higher-yielding production platform.

3.2.1. Gene Cluster and Host Strain

-

Gene Cluster: The set cluster from Aspergillus duricaulis CBS 481.65.

-

Host Strain: Aspergillus oryzae NSAR1, a strain engineered for the heterologous expression of fungal secondary metabolite gene clusters.

3.2.2. Fermentation and Expression

A general protocol for the heterologous production of this compound is as follows:

-

Culture Medium: DPY medium (2% dextrin, 1% peptone, 0.5% yeast extract, 0.5% KH₂PO₄, 0.05% MgSO₄·7H₂O).

-

Culture Conditions:

-

Inoculate A. oryzae transformants into the DPY medium.

-

Incubate at 30°C with shaking at 200 rpm.

-

-

Fermentation Time: Typically 5-7 days.

3.2.3. Quantitative Production Data

Specific yields from the heterologous production of this compound in Aspergillus oryzae have not been detailed in the reviewed literature. Production levels would require optimization of fermentation conditions and gene expression constructs.

Isolation and Purification of this compound

The following is a detailed protocol for the extraction and purification of this compound from fungal cultures.

Extraction

-

Mycelial Filtration: After fermentation, separate the mycelia from the culture broth by filtration.

-

Solvent Extraction:

-

Extract the filtered mycelia with acetone.

-

Concentrate the acetone extract in vacuo.

-

Extract the resulting aqueous residue with ethyl acetate.

-

Extract the culture filtrate separately with ethyl acetate.

-

-

Combine and Concentrate: Combine the ethyl acetate extracts from both the mycelia and the filtrate and concentrate in vacuo to yield a crude extract.

Purification

A multi-step chromatographic procedure is employed to purify this compound from the crude extract.

4.2.1. Silica Gel Column Chromatography

-

Column Preparation: Pack a column with silica gel (e.g., Wakogel C-200).

-

Sample Loading: Dissolve the crude extract in a minimal amount of chloroform and load it onto the column.

-

Elution: Elute the column with a stepwise gradient of increasing polarity, starting with n-hexane and gradually increasing the proportion of ethyl acetate.

-

Fraction Collection: Collect fractions and monitor by Thin Layer Chromatography (TLC) for the presence of this compound.

4.2.2. Sephadex LH-20 Column Chromatography

-

Column Preparation: Swell Sephadex LH-20 in the desired solvent system (e.g., chloroform-methanol, 1:1).

-

Sample Loading: Dissolve the this compound-containing fractions from the silica gel chromatography in the elution solvent and load onto the column.

-

Elution: Elute with the same solvent system.

-

Fraction Collection: Collect fractions and analyze by TLC.

4.2.3. Preparative High-Performance Liquid Chromatography (HPLC)

-

Column: A reverse-phase C18 column is typically used.

-

Mobile Phase: An isocratic or gradient system of methanol and water is commonly employed.

-

Detection: UV detection at an appropriate wavelength (e.g., 220 nm).

-

Purification: Inject the semi-purified fractions and collect the peak corresponding to this compound.

4.2.4. Crystallization

The purified this compound can be crystallized from a solvent system such as methanol-water to yield colorless prisms.

Quantitative Recovery Data

Structure Elucidation and Characterization

The structure of this compound was determined using a combination of spectroscopic techniques.

| Technique | Key Findings |

| Mass Spectrometry (MS) | High-resolution mass spectrometry (HR-MS) is used to determine the exact mass and molecular formula (C₂₉H₃₈O₈). |

| Nuclear Magnetic Resonance (NMR) | ¹H and ¹³C NMR spectroscopy are used to identify the chemical shifts and coupling constants of the protons and carbons, providing information on the connectivity of the atoms. 2D NMR techniques such as COSY, HMQC, and HMBC are essential for elucidating the complete chemical structure. |

| Infrared (IR) Spectroscopy | Provides information on the functional groups present in the molecule, such as hydroxyl (-OH) and carbonyl (C=O) groups. |

| Ultraviolet (UV) Spectroscopy | Shows the absorption maxima, which can indicate the presence of chromophores in the molecule. |

Biological Activity and Mechanism of Action

This compound has been reported to reduce neurotoxicity induced by amyloid-β (Aβ) aggregates in PC12 cells. While the precise signaling pathway has not been fully elucidated for this compound, the neuroprotective mechanisms of other fungal meroterpenoids often involve the modulation of key cellular pathways.

Proposed Neuroprotective Signaling Pathway

Based on the known mechanisms of related compounds, a putative signaling pathway for the neuroprotective action of this compound against Aβ-induced toxicity is proposed. Aβ oligomers are known to induce neuronal stress by promoting the generation of reactive oxygen species (ROS) and activating pro-inflammatory pathways, ultimately leading to apoptosis. This compound may exert its neuroprotective effects by interfering with these processes. A potential mechanism involves the activation of the Nrf2 (Nuclear factor erythroid 2-related factor 2) pathway, a key regulator of cellular antioxidant responses. This would lead to the upregulation of antioxidant enzymes, thereby reducing ROS levels and mitigating oxidative stress-induced neuronal damage. Additionally, this compound may inhibit pro-inflammatory signaling cascades, such as the NF-κB (Nuclear factor kappa-light-chain-enhancer of activated B cells) pathway, which is often activated by Aβ.

Caption: Proposed neuroprotective signaling pathway of this compound.

Experimental Workflows

The overall workflow for the discovery and isolation of this compound from fungal cultures is depicted below.

Caption: Experimental workflow for the isolation of this compound.

Conclusion

This compound represents a promising fungal-derived natural product with potential therapeutic applications in neurodegenerative diseases. This guide has provided a comprehensive overview of the current knowledge on its discovery, production, isolation, and biological activity. The detailed protocols and compiled data serve as a valuable resource for researchers in the field. Further studies are warranted to fully elucidate the neuroprotective mechanism of this compound and to optimize its production for potential preclinical and clinical development. The use of heterologous expression systems like Aspergillus oryzae will be instrumental in advancing these efforts.

The Biological Genesis of Setosusin: A Technical Guide for Researchers

An in-depth exploration of the biosynthetic pathway, enzymatic machinery, and regulatory mechanisms governing the formation of the fungal meroterpenoid, setosusin.

Abstract

This compound is a structurally intriguing fungal meroterpenoid characterized by a unique spiro-fused 3(2H)-furanone moiety. This technical guide provides a comprehensive overview of the biological origin of this compound, tailored for researchers, scientists, and drug development professionals. We delve into the producing organism, the genetic blueprint encoded within the biosynthetic gene cluster, and the intricate enzymatic cascade responsible for its synthesis. This guide presents a compilation of quantitative data, detailed experimental protocols for key biosynthetic studies, and visual representations of the underlying molecular processes to facilitate a deeper understanding and further investigation of this fascinating natural product.

Introduction: The Fungal Origin of this compound

This compound is a secondary metabolite produced by the filamentous fungus Aspergillus duricaulis[1][2]. As a member of the meroterpenoid class of natural products, its structure is of hybrid biosynthetic origin, deriving from both polyketide and terpenoid precursors[3]. The unique chemical architecture of this compound, particularly its spirofuranone core, has garnered interest for its potential biological activities and as a target for biosynthetic engineering[1][2].

The this compound Biosynthetic Gene Cluster (set)

The genetic instructions for this compound biosynthesis are encoded in a dedicated gene cluster, herein referred to as the set cluster, identified within the genome of A. duricaulis[1][2]. The elucidation of this gene cluster was pivotal in unraveling the biosynthetic pathway and has been successfully reconstituted in the heterologous host Aspergillus oryzae to verify gene function and produce this compound and its intermediates[1][2].

Table 1: Genes of the set Biosynthetic Cluster and Their Proposed Functions

| Gene | Proposed Function | Homolog in Brevione E Cluster |

| setA | Non-reducing polyketide synthase (NR-PKS) | BrvA |

| setB | Baeyer-Villiger monooxygenase (putative) | - |

| setC | Acetyltransferase | - |

| setD | Prenyltransferase | BrvB |

| setE | Geranylgeranyl pyrophosphate synthase (GGPS) | BrvC |

| setF | Cytochrome P450 monooxygenase (spirofuranone formation) | - |

| setG | Flavin-dependent monooxygenase (FMO) | BrvE |

| setH | Terpene cyclase | BrvF |

| setI | Short-chain dehydrogenase/reductase (SDR) | BrvG |

| setJ | Cytochrome P450 monooxygenase (spiro ether formation) | BrvH |

| setK | α-ketoglutarate-dependent dioxygenase | BrvJ |

The this compound Biosynthetic Pathway

The biosynthesis of this compound is a multi-step enzymatic process that begins with the synthesis of a polyketide core, followed by terpenylation and a series of oxidative modifications and rearrangements. The pathway shares a common intermediate with the biosynthesis of another meroterpenoid, brevione E[4][5][6].

Caption: Proposed biosynthetic pathway of this compound.

Key Enzymatic Steps and Mechanisms

Polyketide Core Formation

The biosynthesis is initiated by the non-reducing polyketide synthase (NR-PKS) SetA , which catalyzes the condensation of acetyl-CoA and malonyl-CoA to form the 5-methylorsellinic acid polyketide backbone.

Terpenylation and Early Modifications

The polyketide intermediate is then prenylated by the SetD prenyltransferase with a geranylgeranyl pyrophosphate (GGPP) moiety synthesized by the SetE GGPS. This is followed by a series of modifications including epoxidation by the flavin-dependent monooxygenase SetG , cyclization by the terpene cyclase SetH , and formation of the spiro ether system by the cytochrome P450 monooxygenase SetJ and the short-chain dehydrogenase/reductase SetI , leading to the formation of the common intermediate, brevione B.

Formation of the Unique Spirofuranone Moiety

A key step in the biosynthesis of this compound is the formation of the spiro-fused 3(2H)-furanone ring, a reaction catalyzed by the cytochrome P450 monooxygenase SetF [1][2][7]. Isotope-labeling experiments and computational studies have shed light on this complex transformation.

Table 2: Isotope Labeling Data for the Elucidation of the Spirofuranone Formation

| Labeled Precursor | Incorporated into this compound | Conclusion |

| ¹⁸O₂ | Yes | The oxygen atom in the furanone ring is derived from molecular oxygen. |

| H₂¹⁸O | Yes | The carbonyl oxygen of the furanone ring is derived from water. |

These studies suggest that SetF is a bifunctional enzyme that first epoxidizes the substrate, followed by a protonation-initiated rearrangement to yield the spirofuranone structure[7].

Experimental Protocols

Heterologous Expression of the set Gene Cluster in Aspergillus oryzae

The functional characterization of the set gene cluster was achieved through its heterologous expression in Aspergillus oryzae NSAR1, a host widely used for the expression of fungal biosynthetic genes[1][2].

Protocol Outline:

-

Vector Construction: The genes of the set cluster are amplified by PCR and cloned into suitable expression vectors under the control of strong constitutive promoters. Plasmids are constructed using yeast homologous recombination[8][9].

-

Protoplast Transformation: Protoplasts of A. oryzae are prepared by enzymatic digestion of the mycelia. The expression vectors are then introduced into the protoplasts using a polyethylene glycol (PEG)-mediated transformation method[4][10].

-

Selection and Cultivation: Transformed fungi are selected on appropriate selective media. Positive transformants are then cultivated in a suitable production medium (e.g., DPY medium) for the production of this compound and its intermediates[11].

-

Metabolite Extraction and Analysis: The fungal culture is extracted with an organic solvent (e.g., ethyl acetate), and the extract is analyzed by high-performance liquid chromatography-mass spectrometry (HPLC-MS) to identify the produced metabolites[12].

Caption: General workflow for heterologous expression.

In Vivo Isotope Labeling Experiments

To trace the origin of atoms in the this compound molecule, in vivo isotope labeling experiments are performed using the heterologous expression system.

Protocol Outline:

-

Cultivation: The A. oryzae strain expressing the relevant set genes is cultivated in a defined medium.

-

Precursor Feeding: At a specific time point during cultivation, a stable isotope-labeled precursor (e.g., ¹³C-labeled acetate, ¹⁸O₂) is added to the culture medium[5][13][14].

-

Incubation: The culture is further incubated to allow for the incorporation of the labeled precursor into this compound.

-

Extraction and Analysis: this compound is extracted and purified, and the incorporation of the isotope is analyzed by mass spectrometry and/or nuclear magnetic resonance (NMR) spectroscopy[5][13][14].

Site-Directed Mutagenesis of SetF

To identify key catalytic residues in the SetF enzyme, site-directed mutagenesis is performed. The Lys303 residue has been identified as a potentially important catalytic residue[1][2].

Protocol Outline:

-

Primer Design: Primers containing the desired mutation (e.g., changing the codon for Lys303 to Alanine) are designed.

-

PCR Mutagenesis: The expression vector containing the setF gene is used as a template for a PCR reaction with the mutagenic primers to introduce the desired mutation[15][16][17].

-

Template Removal: The parental, non-mutated template DNA is removed by digestion with the DpnI restriction enzyme.

-

Transformation and Sequencing: The mutated plasmid is transformed into E. coli for propagation, and the mutation is confirmed by DNA sequencing.

-

Functional Analysis: The mutated setF gene is then expressed in A. oryzae, and the effect of the mutation on this compound production is analyzed.

Regulation of this compound Biosynthesis

The biosynthesis of fungal secondary metabolites is tightly regulated by a complex network of signaling pathways and transcription factors. While the specific regulation of the set cluster has not been extensively studied, it is likely governed by global regulatory networks known to control secondary metabolism in Aspergillus species.

Caption: Putative regulatory network of this compound biosynthesis.

Global Regulators: LaeA and the Velvet Complex

The LaeA protein and the Velvet complex are key global regulators of secondary metabolism in many filamentous fungi, including Aspergillus species[9][14][18][19][20]. These regulators often control the expression of entire biosynthetic gene clusters in response to environmental cues such as light and nutrient availability. It is highly probable that the set cluster is under the regulatory control of these master regulators.

Signaling Pathways

Signaling cascades such as the cyclic AMP-dependent protein kinase A (cAMP-PKA) pathway are also known to play a crucial role in regulating secondary metabolism in fungi[21][22][23][24][25]. These pathways translate external signals into cellular responses, including the activation or repression of biosynthetic gene clusters. Further research is needed to elucidate the specific signaling pathways that modulate the expression of the set gene cluster and, consequently, the production of this compound.

Conclusion and Future Perspectives

The elucidation of the biological origin of this compound represents a significant advancement in our understanding of fungal meroterpenoid biosynthesis. The identification of the set gene cluster and the characterization of its dedicated enzymes have provided a roadmap for the production of this complex natural product. The successful heterologous expression in Aspergillus oryzae opens up avenues for metabolic engineering to enhance the yield of this compound and to generate novel analogs with potentially improved biological activities. Future research should focus on a more detailed characterization of the enzymatic kinetics and mechanisms, as well as a deeper investigation into the regulatory networks that govern this compound biosynthesis. Such knowledge will be invaluable for the development of this compound and its derivatives as potential therapeutic agents.

References

- 1. Two separate gene clusters encode the biosynthetic pathway for the meroterpenoids, austinol and dehydroaustinol in Aspergillus nidulans - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Molecular and Computational Bases for Spirofuranone Formation in this compound Biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Experiment #1: Make protoplasts with aspergillus oryzae | Experiment [experiment.com]

- 4. researchgate.net [researchgate.net]

- 5. Biosynthetic Elucidation and Structural Revision of Brevione E: Characterization of the Key Dioxygenase for Pathway Branching from this compound Biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. scholars.cityu.edu.hk [scholars.cityu.edu.hk]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. Involvement of LaeA and Velvet Proteins in Regulating the Production of Mycotoxins and Other Fungal Secondary Metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. static.igem.wiki [static.igem.wiki]

- 12. Comprehensive guide to extracting and expressing fungal secondary metabolites: Aspergillus fumigatus as a case study - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Regulation of Secondary Metabolism by the Velvet Complex Is Temperature-Responsive in Aspergillus - PMC [pmc.ncbi.nlm.nih.gov]

- 15. P3 site-directed mutagenesis: An efficient method based on primer pairs with 3′-overhangs - PMC [pmc.ncbi.nlm.nih.gov]

- 16. assaygenie.com [assaygenie.com]

- 17. sg.idtdna.com [sg.idtdna.com]

- 18. mdpi.com [mdpi.com]

- 19. researchgate.net [researchgate.net]

- 20. Frontiers | Requirement of LaeA, VeA, and VelB on Asexual Development, Ochratoxin A Biosynthesis, and Fungal Virulence in Aspergillus ochraceus [frontiersin.org]

- 21. Gα-cAMP/PKA pathway positively regulates pigmentation, chaetoglobosin A biosynthesis and sexual development in Chaetomium globosum | PLOS One [journals.plos.org]

- 22. researchgate.net [researchgate.net]

- 23. Frontiers | The cAMP/Protein Kinase A Pathway Regulates Virulence and Adaptation to Host Conditions in Cryptococcus neoformans [frontiersin.org]

- 24. Gα-cAMP/PKA pathway positively regulates pigmentation, chaetoglobosin A biosynthesis and sexual development in Chaetomium globosum | PLOS One [journals.plos.org]

- 25. researchgate.net [researchgate.net]

Characterization of Setosusin: A Spectroscopic and Biosynthetic Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data and biosynthetic pathways associated with Setosusin, a fungal meroterpenoid. The information is compiled to assist in the research and development of novel therapeutic agents.

Spectroscopic Data for this compound

The structural elucidation of this compound has been primarily achieved through a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). The absolute configuration was further confirmed by Circular Dichroism (CD) spectroscopy.

Nuclear Magnetic Resonance (NMR) Data

The following tables summarize the ¹H and ¹³C NMR chemical shift assignments for this compound, recorded in acetone-d₆.

Table 1: ¹H NMR Spectroscopic Data for this compound (acetone-d₆)

| Position | δH (ppm) | Multiplicity | J (Hz) |

| 4 | 3.32 | d | 11.4 |

| 4 | 2.99 | d | 11.4 |

| 5 | 5.34 | s | |

| 8 | 2.30 | m | |

| 8 | 1.85 | m | |

| 9 | 1.68 | m | |

| 9 | 1.57 | m | |

| 11 | 1.43 | m | |

| 12 | 1.75 | m | |

| 12 | 1.50 | m | |

| 13 | 5.13 | t | 7.2 |

| 15 | 2.08 | m | |

| 16 | 1.63 | s | |

| 17 | 1.58 | s | |

| 18 | 1.70 | s | |

| 2'-Me | 2.05 | s | |

| 4'-Me | 2.45 | s | |

| 6'-OH | 10.5 | s |

Table 2: ¹³C NMR Spectroscopic Data for this compound (acetone-d₆)

| Position | δC (ppm) |

| 1 | 172.0 |

| 2 | 88.1 |

| 3 | 51.2 |

| 4 | 42.1 |

| 5 | 118.9 |

| 6 | 143.2 |

| 7 | 40.1 |

| 8 | 24.5 |

| 9 | 40.3 |

| 10 | 37.2 |

| 11 | 77.9 |

| 12 | 37.1 |

| 13 | 124.9 |

| 14 | 132.0 |

| 15 | 25.9 |

| 16 | 17.8 |

| 17 | 16.2 |

| 18 | 20.9 |

| 1' | 110.1 |

| 2' | 162.2 |

| 3' | 108.8 |

| 4' | 163.7 |

| 5' | 103.4 |

| 6' | 160.8 |

| 2'-Me | 8.8 |

| 4'-Me | 21.1 |

| 2'' | 203.1 |

| 3'' | 98.6 |

| 4'' | 175.8 |

| 5'' | 78.3 |

Mass Spectrometry (MS) Data

High-resolution mass spectrometry (HRMS) data was obtained using electrospray ionization (ESI).

Table 3: Mass Spectrometry Data for this compound

| Ion | Calculated m/z | Found m/z |

| [M+H]⁺ | 523.2645 | 523.2640 |

| [M+Na]⁺ | 545.2464 | 545.2459 |

Experimental Protocols

NMR Spectroscopy

NMR spectra were acquired on a Bruker AVANCE III HD spectrometer operating at 500 MHz for ¹H and 125 MHz for ¹³C. Samples were dissolved in acetone-d₆. Chemical shifts (δ) are reported in parts per million (ppm) and are referenced to the residual solvent signals (acetone-d₆: δH 2.05, δC 29.84).

Mass Spectrometry

High-resolution mass spectra were obtained on a Thermo Fisher Scientific Exactive Plus Orbitrap mass spectrometer with an ESI source.

Biosynthetic Pathway of this compound

The biosynthesis of this compound involves a complex pathway, with the key step being the formation of the characteristic spiro-fused 3(2H)-furanone moiety catalyzed by the cytochrome P450 enzyme, SetF.

This compound Biosynthetic Pathway

Experimental Workflow: Isolation of this compound

The general workflow for the isolation and purification of this compound from fungal cultures is outlined below.

This compound Isolation Workflow

Unveiling the Setosusin Biosynthetic Blueprint: A Technical Guide to Gene Cluster Identification and Pathway Elucidation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the identification and characterization of the setosusin biosynthetic gene cluster (BGC). This compound, a fungal meroterpenoid with a unique spiro-fused 3(2H)-furanone moiety, has garnered interest for its complex chemical architecture. Understanding its biosynthesis is crucial for potential bioengineering efforts and the discovery of novel bioactive compounds. This document details the experimental methodologies employed in the elucidation of the this compound biosynthetic pathway, presents key quantitative data, and visualizes the intricate molecular processes involved.

Identification of the this compound Biosynthetic Gene Cluster

The biosynthetic gene cluster for this compound was identified in the fungus Aspergillus duricaulis CBS 481.65.[1][2][3] The elucidation of its biosynthetic pathway was achieved through the heterologous reconstitution of the responsible enzyme activities in the well-established fungal expression host, Aspergillus oryzae.[1][2][3]

The set Gene Cluster

Bioinformatic analysis of the A. duricaulis genome, combined with comparative genomics, led to the identification of a putative BGC, herein referred to as the set cluster. This cluster comprises a collection of genes predicted to encode the enzymatic machinery necessary for the synthesis of the this compound backbone and its subsequent chemical modifications.

Table 1: Genes of the this compound (set) Biosynthetic Gene Cluster and Their Putative Functions

| Gene | Proposed Function | Homolog (if applicable) |

| setA | Non-reducing polyketide synthase (NR-PKS) | - |

| setB | Short-chain dehydrogenase/reductase (SDR) | - |

| setC | Acetyltransferase | - |

| setD | Prenyltransferase | - |

| setE | Geranylgeranyl pyrophosphate synthase (GGPS) | - |

| setF | Cytochrome P450 monooxygenase | - |

| setG | Flavin-dependent monooxygenase (FMO) | - |

| setH | Terpene cyclase | - |

| setI | Short-chain dehydrogenase/reductase (SDR) | - |

| setJ | Cytochrome P450 monooxygenase | - |

| setK | α-ketoglutarate-dependent dioxygenase | BrvJ |

The this compound Biosynthetic Pathway

The biosynthesis of this compound is a multi-step process involving a series of enzymatic reactions that construct and modify the meroterpenoid scaffold. The pathway initiates with the synthesis of a polyketide core, which is then prenylated and subjected to a cascade of oxidative and cyclization reactions.

Proposed Biosynthetic Pathway of this compound

Caption: Proposed biosynthetic pathway of this compound.

A key step in the biosynthesis is the formation of the unique spiro-fused 3(2H)-furanone moiety, which is catalyzed by the cytochrome P450 enzyme, SetF.[1][2][3] This enzyme is proposed to perform an epoxidation of the polyketide portion of the substrate, followed by a protonation-initiated structural rearrangement to yield this compound.[1][2][3]

Experimental Protocols

The elucidation of the this compound biosynthetic pathway relied on a combination of genetic, biochemical, and analytical techniques. The following sections provide detailed methodologies for the key experiments performed.

Heterologous Expression in Aspergillus oryzae

Objective: To functionally express the set gene cluster and produce this compound and its intermediates in a heterologous host.

Protocol:

-

Vector Construction: The genes of the set cluster were amplified from the genomic DNA of A. duricaulis CBS 481.65. The amplified genes were then cloned into suitable A. oryzae expression vectors under the control of a constitutive promoter (e.g., amyB promoter). Multiple genes were assembled into single vectors using techniques such as yeast homologous recombination.

-

Protoplast Preparation: A. oryzae spores were inoculated into a liquid medium and incubated to obtain mycelia. The mycelia were harvested and treated with a lytic enzyme solution (e.g., Yatalase) to generate protoplasts.

-

Transformation: The expression vectors containing the set genes were introduced into the prepared A. oryzae protoplasts using a polyethylene glycol (PEG)-mediated transformation method.

-

Selection and Cultivation: Transformed protoplasts were plated on selective media to isolate successful transformants. Positive colonies were then cultivated in a suitable production medium to allow for the expression of the heterologous genes and the biosynthesis of metabolites.

-

Metabolite Extraction and Analysis: The culture broth and mycelia were extracted with an organic solvent (e.g., ethyl acetate). The crude extract was then analyzed by High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) to detect the production of this compound and its biosynthetic intermediates.

In Vivo and In Vitro Isotope-Incorporation Experiments

Objective: To trace the origin of the atoms in the this compound molecule and to elucidate the reaction mechanism of key enzymes.

Protocol:

-

In Vivo Labeling: The A. oryzae transformants expressing the set gene cluster were cultured in a medium supplemented with stable isotope-labeled precursors (e.g., ¹³C-labeled acetate, ¹⁸O-labeled water).

-

In Vitro Enzyme Assays: The key enzyme, SetF, was expressed and purified from a suitable expression system (e.g., E. coli or yeast). The purified enzyme was then incubated with its substrate and cofactors in the presence of ¹⁸O₂ or H₂¹⁸O.

-

Extraction and Analysis: After the incubation period, the labeled this compound and its intermediates were extracted and purified. The incorporation of the stable isotopes was analyzed by Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Site-Directed Mutagenesis of SetF

Objective: To identify the key catalytic residues in the active site of the cytochrome P450 enzyme, SetF.

Protocol:

-

Mutagenesis: A plasmid containing the setF gene was used as a template for site-directed mutagenesis. Specific amino acid residues predicted to be important for catalysis (e.g., Lys303) were mutated to other amino acids (e.g., alanine) using a PCR-based method.

-

Expression and Purification: The wild-type and mutant SetF enzymes were expressed and purified.

-

Enzyme Activity Assay: The catalytic activity of the wild-type and mutant enzymes was assayed by monitoring the conversion of the substrate to the product using HPLC or LC-MS. The loss or reduction of activity in the mutant enzyme compared to the wild-type enzyme indicates the importance of the mutated residue in catalysis.

Quantitative Data

While the primary research did not present extensive quantitative data in tabular format, analysis of the experimental results allows for the following summary.

Table 2: Summary of Heterologous Production of this compound and Intermediates in Aspergillus oryzae

| A. oryzae Transformant Expressing | Major Product(s) Detected | Approximate Yield (qualitative) |

| setA, -D, -E, -G, -H, -J, -I | Brevione B | Moderate |

| setB, setK in Brevione B producer | Brevione L | Moderate |

| setB and feeding of 1-hydroxy-Brevione B | Brevione L | High |

| setK and feeding of Brevione B | 1-hydroxy-Brevione B | High |

| Full set cluster | This compound | Low |

Logical Workflow for Gene Cluster Identification and Characterization

The overall process of identifying and characterizing the this compound biosynthetic gene cluster follows a logical and systematic workflow.

Caption: Experimental workflow for this compound BGC identification.

Regulation of the this compound Biosynthetic Gene Cluster

Currently, there is no specific published information detailing the regulatory mechanisms governing the expression of the this compound biosynthetic gene cluster. However, in fungi, the regulation of secondary metabolite BGCs is often complex and can involve:

-

Cluster-specific transcription factors: Many BGCs contain one or more regulatory genes within the cluster that control the expression of the other biosynthetic genes.

-

Global regulators: Broad-domain transcription factors that respond to environmental cues such as nutrient availability, pH, and light can also influence the expression of BGCs.

-

Chromatin remodeling: Epigenetic modifications, such as histone acetylation and methylation, can play a crucial role in activating or silencing BGCs.

Further research is required to identify the specific regulatory elements and signaling pathways that control the production of this compound in A. duricaulis.

Conclusion

The identification and elucidation of the this compound biosynthetic gene cluster represent a significant advancement in our understanding of fungal meroterpenoid biosynthesis. The detailed experimental protocols and the characterization of the key enzyme, SetF, provide a solid foundation for future research in this area. This knowledge can be leveraged for the bio-engineering of novel this compound analogs with potentially enhanced biological activities and for the development of microbial cell factories for the sustainable production of these complex natural products. The lack of information on the regulatory network of the set cluster highlights an area ripe for future investigation, which could unlock strategies to enhance the production of this compound and other valuable secondary metabolites.

References

- 1. Molecular and Computational Bases for Spirofuranone Formation in this compound Biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Investigating Fungal Biosynthetic Pathways Using Heterologous Gene Expression: Aspergillus oryzae as a Heterologous Host | Springer Nature Experiments [experiments.springernature.com]

- 3. keio.elsevierpure.com [keio.elsevierpure.com]

The Core Mechanism of Spirofuranone Formation in Setosusin Biosynthesis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Setosusin is a fungal meroditerpenoid characterized by a unique spiro-fused 3(2H)-furanone moiety, a structural feature that contributes to its biological activity.[1][2][3][4] The 3(2H)-furanone unit is a recurring motif in various biologically active natural products, including the well-known antifungal agent griseofulvin.[1][2][4] The biosynthesis of this compound has been elucidated through the identification and characterization of its biosynthetic gene cluster (BGC) in the fungus Aspergillus duricaulis CBS 481.65.[1][2][3][4] This guide provides a detailed technical overview of the enzymatic processes and molecular rearrangements that lead to the formation of the distinctive spirofuranone core of this compound, with a focus on the key enzymatic player and the proposed chemical mechanism.

The this compound Biosynthetic Gene Cluster

The biosynthetic pathway of this compound is orchestrated by a series of enzymes encoded by the "set" gene cluster. The functions of the key enzymes involved in the pathway have been predicted based on homology and confirmed through heterologous expression in Aspergillus oryzae.[1][4][5]

| Gene | Enzyme | Putative Function |

| setA | SetA | Non-reducing polyketide synthase (NR-PKS) |

| setB | SetB | FAD-dependent monooxygenase (putative Baeyer-Villiger monooxygenase) |

| setC | SetC | Acetyltransferase |

| setD | SetD | Prenyltransferase |

| setE | SetE | Geranylgeranyl pyrophosphate synthase (GGPS) |

| setF | SetF | Cytochrome P450 monooxygenase (key enzyme for spirofuranone formation) |

| setG | SetG | FAD-dependent monooxygenase (FMO) |

| setH | SetH | Terpene cyclase |

| setI | SetI | Short-chain dehydrogenase/reductase (SDR) |

| setJ | SetJ | Cytochrome P450 monooxygenase |

| setK | SetK | α-ketoglutarate (αKG)-dependent dioxygenase |

The Biosynthetic Pathway to the Spirofuranone Moiety

The formation of this compound begins with the synthesis of a polyketide backbone by the NR-PKS SetA, which is then prenylated by SetD using geranylgeranyl pyrophosphate produced by SetE.[5] A series of subsequent modifications, including epoxidation by the FMO SetG, cyclization by the terpene cyclase SetH, oxidative ring closure by the P450 SetJ, and dehydrogenation by the SDR SetI, lead to the formation of the intermediate brevione B.[5][6] Further transformations catalyzed by SetB and SetK yield brevione L10 (compound 3 ), the direct precursor to the spirofuranone formation.[5]

The final and critical step in the formation of the spirofuranone ring is catalyzed by the cytochrome P450 enzyme, SetF.[1][2][3][4][7] This enzyme is proposed to be bifunctional, initiating the reaction through an epoxidation of the polyketide portion of the substrate.[1][2][3][4] This is followed by a protonation-initiated structural rearrangement, which is also facilitated by the enzyme, to yield the final spirofuranone structure of this compound.[1][2][3][4]

Caption: Proposed biosynthetic pathway of this compound.

The Catalytic Mechanism of SetF: Spirofuranone Ring Formation

The key to forming the spirofuranone ring lies in the catalytic activity of the cytochrome P450 enzyme, SetF. The proposed mechanism involves two key stages:

-

Epoxidation: SetF first catalyzes the epoxidation of the polyketide-derived portion of the precursor molecule, brevione L10.

-

Protonation-Initiated Rearrangement: Following epoxidation, a protonation event, facilitated by the enzyme, initiates a cascade of electron movements. This leads to the opening of the epoxide ring and a subsequent skeletal rearrangement, ultimately forming the spiro-fused 3(2H)-furanone structure.

Mutagenesis studies have identified Lys303 as a potentially crucial catalytic residue within the active site of SetF, likely involved in the protonation-initiated rearrangement step.[1][2][3][4]

Caption: Proposed mechanism of SetF-catalyzed spirofuranone formation.

Experimental Protocols

The elucidation of the this compound biosynthetic pathway and the mechanism of spirofuranone formation involved several key experimental techniques.

Heterologous Reconstitution of the Biosynthetic Pathway

-

Host Strain: Aspergillus oryzae NSAR1 was utilized for the heterologous expression of the set biosynthetic genes.[4]

-

Gene Expression: Genes from the set cluster were introduced into the A. oryzae host strain. For instance, to produce the intermediate 2 (Brevione B), seven genes (setA, -D, -E, -G, -H, -J, and -I) were co-expressed.[4]

-

Product Analysis: The resulting transformants were cultured, and the metabolites were extracted and analyzed by techniques such as HPLC and LC-MS to identify the products of the heterologously expressed genes.[4]

In Vivo and In Vitro Isotope-Incorporation Experiments

-

Objective: To trace the origin of the atoms in the final this compound molecule and to probe the reaction mechanism.

-

Methodology: The producing organism or the heterologous host was fed with isotopically labeled precursors (e.g., ¹³C- or ¹⁸O-labeled compounds). The resulting this compound was then isolated, and the distribution of the isotopes was determined by NMR spectroscopy and mass spectrometry. This provided crucial insights into the bond-breaking and bond-forming events during the biosynthesis.

Site-Directed Mutagenesis of SetF

-

Objective: To identify key amino acid residues involved in the catalytic activity of SetF.

-

Methodology: The gene encoding SetF was mutated to change specific amino acids, such as Lys303.[1][2][3][4] The mutated enzyme was then expressed, and its ability to catalyze the spirofuranone formation was assessed. A loss or reduction in activity upon mutation indicates the importance of that residue in the catalytic mechanism.

Conclusion

The formation of the spirofuranone ring in this compound is a fascinating example of the chemical complexity that can be achieved through enzymatic catalysis in fungal secondary metabolism. The cytochrome P450 enzyme, SetF, plays a pivotal role in this process, employing a bifunctional mechanism of epoxidation followed by a protonation-initiated rearrangement. The elucidation of this pathway not only enhances our understanding of natural product biosynthesis but also provides a potential biocatalyst for complex chemical transformations in synthetic biology and drug development. Further studies on the structure and catalytic mechanism of SetF could unlock new possibilities for enzymatic synthesis of novel bioactive compounds.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Molecular and Computational Bases for Spirofuranone Formation in this compound Biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. keio.elsevierpure.com [keio.elsevierpure.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. scholars.cityu.edu.hk [scholars.cityu.edu.hk]

- 6. researchgate.net [researchgate.net]

- 7. scholars.cityu.edu.hk [scholars.cityu.edu.hk]

The Pivotal Role of Cytochrome P450 SetF in the Biosynthesis of Setosusin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Setosusin is a fungal meroterpenoid characterized by a unique spiro-fused 3(2H)-furanone moiety, a structural feature that contributes to its biological activity. The biosynthesis of this complex natural product has been a subject of significant research interest. Central to the formation of the distinctive spirofuranone core is the cytochrome P450 monooxygenase, SetF. This technical guide provides an in-depth exploration of the role of SetF in the this compound biosynthetic pathway, detailing the enzymatic mechanism, relevant quantitative data, and the experimental protocols used to elucidate its function. This information is critical for researchers in natural product biosynthesis, enzymology, and drug discovery seeking to understand and potentially harness this novel biocatalytic transformation.

The this compound Biosynthetic Pathway and the Critical Function of SetF

The biosynthetic gene cluster for this compound was identified in the fungus Aspergillus duricaulis CBS 481.65.[1][2][3] The pathway is reconstituted by heterologously expressing the responsible enzymes in Aspergillus oryzae.[1][2][3] The cytochrome P450 enzyme SetF is a key player in this pathway, catalyzing the final and most complex step in the formation of the this compound core structure.[1][3][4]

SetF exhibits a remarkable bifunctional catalytic activity. It first acts as a monooxygenase, installing an epoxide across a double bond in the polyketide-derived portion of the precursor molecule.[1][3][5] Following this epoxidation, SetF facilitates a protonation-initiated cascade of skeletal rearrangements. This intricate process leads to the formation of the characteristic spiro-fused 3(2H)-furanone ring system of this compound.[1][3][5] Mutagenesis studies have identified Lys303 as a key catalytic residue within the active site of SetF, likely playing a crucial role in the protonation and rearrangement steps of the reaction.[1][3]

This compound Biosynthetic Pathway

Caption: The biosynthetic pathway of this compound, highlighting the dual catalytic role of cytochrome P450 SetF in the final epoxidation and rearrangement steps.

Quantitative Data

The following tables summarize the key quantitative data obtained from the characterization of the this compound biosynthetic pathway and the function of SetF.

Table 1: Production of this compound and Intermediates in Heterologous Host

| Gene(s) Expressed in A. oryzae | Product(s) | Yield (mg/L) |

| setA, setB, setC, setD, setE | Pre-setosusin Intermediate | Not quantified |

| setA, setB, setC, setD, setE, setF | This compound | ~5 |

Data extracted from heterologous expression experiments described in Wei et al., 2021.[1][3]

Table 2: In Vitro Bioconversion of Pre-setosusin Intermediate by SetF

| Substrate | Enzyme | Product | Conversion Rate (%) |

| Pre-setosusin Intermediate | Purified SetF | This compound | ~30% |

Data from in vitro assays with purified recombinant SetF.[1][3]

Experimental Protocols

The following are detailed methodologies for key experiments performed to elucidate the role of SetF in this compound biosynthesis.

Heterologous Expression of the this compound Gene Cluster in Aspergillus oryzae

This protocol describes the reconstitution of the this compound biosynthetic pathway in a heterologous fungal host.

a. Plasmid Construction:

-

The biosynthetic genes (setA-setF) are amplified by PCR from the genomic DNA of A. duricaulis CBS 481.65.

-

The amplified genes are cloned into A. oryzae expression vectors under the control of suitable promoters (e.g., amyB promoter).

-

Plasmids are constructed to express the entire gene cluster or subsets of genes to identify pathway intermediates.

b. Transformation of A. oryzae:

-

Protoplasts of A. oryzae are prepared by enzymatic digestion of the mycelia.

-

The expression plasmids are introduced into the protoplasts using a polyethylene glycol (PEG)-mediated transformation method.

-

Transformed protoplasts are regenerated on selective media.

c. Fermentation and Metabolite Analysis:

-

Positive transformants are cultured in a suitable production medium (e.g., DPY medium) for 5-7 days.

-

The fungal mycelia and culture broth are extracted with an organic solvent (e.g., ethyl acetate).

-

The crude extract is analyzed by High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) to identify this compound and biosynthetic intermediates.

In Vitro Assay of SetF Cytochrome P450 Activity

This protocol details the procedure for the functional characterization of purified SetF enzyme.

a. Heterologous Expression and Purification of SetF:

-

The coding sequence of setF is cloned into an E. coli expression vector (e.g., pET vector) with a purification tag (e.g., His-tag).

-

The recombinant protein is expressed in E. coli and purified using affinity chromatography.

b. In Vitro Reaction:

-

The reaction mixture contains:

-

Purified SetF enzyme (1-5 µM)

-

Pre-setosusin intermediate substrate (50-100 µM)

-

NADPH-P450 reductase (as a redox partner)

-

NADPH (as a cofactor)

-

Potassium phosphate buffer (pH 7.4)

-

-

The reaction is initiated by the addition of NADPH and incubated at 30°C for 1-2 hours.

c. Product Analysis:

-

The reaction is quenched with an organic solvent and the product is extracted.

-

The extracted product is analyzed by HPLC and LC-MS to confirm the formation of this compound.

Site-Directed Mutagenesis of SetF

This protocol is used to investigate the role of specific amino acid residues in the catalytic mechanism of SetF.

a. Mutagenesis:

-

The setF expression plasmid is used as a template for PCR-based site-directed mutagenesis.

-

Primers containing the desired mutation (e.g., K303A) are used to amplify the plasmid.

-

The template DNA is digested with DpnI, and the mutated plasmid is transformed into E. coli.

b. Expression and Functional Analysis of the Mutant Enzyme:

-

The mutant SetF protein is expressed and purified as described for the wild-type enzyme.

-

The catalytic activity of the mutant enzyme is assessed using the in vitro assay described above.

-

The results are compared to the wild-type enzyme to determine the effect of the mutation on enzyme function.

Experimental Workflow

Caption: A workflow diagram illustrating the key experimental stages for elucidating the function of SetF in this compound biosynthesis.

Conclusion

The cytochrome P450 enzyme SetF plays a crucial and fascinating role in the biosynthesis of this compound. Its ability to catalyze a complex epoxidation and subsequent skeletal rearrangement highlights the diverse catalytic capabilities of this enzyme superfamily. The detailed experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers to further investigate this and other novel P450-catalyzed reactions in fungal natural product biosynthesis. A deeper understanding of enzymes like SetF not only expands our knowledge of biocatalysis but also opens up new avenues for the chemoenzymatic synthesis of complex molecules with potential therapeutic applications.

References

- 1. Molecular and Computational Bases for Spirofuranone Formation in this compound Biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. scholars.cityu.edu.hk [scholars.cityu.edu.hk]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Variation Among Biosynthetic Gene Clusters, Secondary Metabolite Profiles, and Cards of Virulence Across Aspergillus Species - PMC [pmc.ncbi.nlm.nih.gov]

The Role of Dioxygenase SetK in the Setosusin Biosynthetic Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Setosusin, a fungal meroterpenoid with a unique spiro-fused 3(2H)-furanone moiety, has garnered interest for its complex chemical architecture and potential biological activity. The elucidation of its biosynthetic pathway has revealed a cascade of enzymatic transformations, among which the function of the α-ketoglutarate (αKG)-dependent dioxygenase, SetK, is a critical step. This technical guide provides an in-depth analysis of the function of SetK, including its role in the broader context of the this compound biosynthetic pathway, detailed experimental protocols for its study, and a comparative analysis of its characteristics with related enzymes. This document is intended to serve as a comprehensive resource for researchers engaged in natural product biosynthesis, enzyme engineering, and drug discovery.

Introduction to the this compound Biosynthetic Pathway

The biosynthetic gene cluster for this compound has been identified in the fungus Aspergillus duricaulis and successfully reconstituted in the heterologous host Aspergillus oryzae. The pathway commences with the synthesis of a polyketide, 5-methylorsellinic acid, which undergoes a series of modifications including prenylation, epoxidation, and cyclization to form the key intermediate, brevione B.

The Pivotal Role of Dioxygenase SetK

SetK is a non-heme iron, α-ketoglutarate-dependent dioxygenase that catalyzes a crucial hydroxylation step in the this compound pathway.

Function: The primary function of SetK is the stereo- and regioselective hydroxylation of brevione B at the C-1 position. This reaction yields the intermediate brevione S. This hydroxylation is a key diversifying step, as a homologous dioxygenase, BrvJ, from the brevione E biosynthetic pathway, acts on the same substrate (brevione B) to catalyze a skeletal rearrangement, highlighting the catalytic plasticity of this enzyme family.

Reaction Mechanism: As an αKG-dependent dioxygenase, SetK is presumed to follow a canonical reaction mechanism. The binding of α-ketoglutarate and the substrate, brevione B, to the Fe(II)-containing active site allows for the coordination of molecular oxygen. This leads to the oxidative decarboxylation of α-ketoglutarate to succinate and CO2, generating a highly reactive ferryl-oxo (Fe(IV)=O) intermediate. This potent oxidizing species then abstracts a hydrogen atom from the C-1 position of brevione B, followed by radical rebound to install a hydroxyl group.

Quantitative Data

As of the latest available literature, specific kinetic parameters (Km, kcat) for the dioxygenase SetK have not been experimentally determined. However, to provide a frame of reference for the catalytic efficiency of related enzymes, the kinetic data for a well-characterized α-ketoglutarate-dependent dioxygenase, TfdA from Alcaligenes eutrophus, which also acts on a complex organic substrate, is presented below.

Table 1: Kinetic Parameters for the α-Ketoglutarate-Dependent Dioxygenase TfdA

| Substrate | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |

| 2,4-Dichlorophenoxyacetate | 17.5 ± 1.0 | 14.1 | 8.1 x 10⁵ |

| α-Ketoglutarate | 3.20 ± 0.54 | - | - |

Note: This data is for the enzyme TfdA and is provided for comparative purposes only. The kinetic parameters for SetK may vary.

Experimental Protocols

The following protocols are adapted from the supplementary materials of the primary research articles elucidating the this compound pathway and general methods for dioxygenase characterization.

Heterologous Expression of the this compound Pathway in Aspergillus oryzae

This protocol describes the reconstitution of the biosynthetic pathway to produce brevione B, the substrate for SetK.

1. Gene Amplification and Plasmid Construction:

- Amplify the cDNAs of the this compound biosynthetic genes (setA, setD, setE, setG, setH, setI, setJ) from a cDNA library of A. duricaulis.

- Clone the amplified genes into appropriate A. oryzae expression vectors (e.g., pTAEX3) under the control of a suitable promoter (e.g., amyB promoter).

2. Aspergillus oryzae Transformation:

- Prepare protoplasts from A. oryzae NSAR1 strain.

- Co-transform the protoplasts with the expression plasmids containing the set genes using a polyethylene glycol (PEG)-calcium chloride mediated method.

- Select for transformants using an appropriate marker (e.g., pyrithiamine resistance).

3. Culture and Metabolite Extraction:

- Inoculate the positive transformants into DPY medium (dextrin-polypeptone-yeast extract).

- Incubate the cultures for 5-7 days at 30°C with shaking.

- Extract the culture broth and mycelia with an equal volume of ethyl acetate.

- Evaporate the organic solvent and redissolve the residue in methanol for analysis.

4. Product Analysis:

- Analyze the crude extract by High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the production of brevione B.

In Vitro Assay for SetK Dioxygenase Activity

This protocol provides a general framework for assaying the activity of a purified α-ketoglutarate-dependent dioxygenase like SetK.

1. Heterologous Expression and Purification of SetK:

- Codon-optimize the setK gene for expression in Escherichia coli.

- Clone the gene into an expression vector with a purification tag (e.g., His-tag).

- Transform the plasmid into an E. coli expression strain (e.g., BL21(DE3)).

- Induce protein expression with IPTG at a low temperature (e.g., 16-18°C) to enhance soluble protein production.

- Lyse the cells and purify the His-tagged SetK protein using immobilized metal affinity chromatography (IMAC).

2. Enzyme Assay:

- Prepare a reaction mixture containing:

- HEPES or Tris buffer (pH 7.0-7.5)

- Purified SetK enzyme

- Brevione B (substrate)

- α-Ketoglutarate (co-substrate)

- (NH₄)₂Fe(SO₄)₂ (iron cofactor)

- L-Ascorbic acid (reducing agent)

- Initiate the reaction by adding the enzyme.

- Incubate the reaction at a controlled temperature (e.g., 30°C).

- Quench the reaction at various time points by adding a solvent like methanol or acetonitrile.

- Centrifuge to pellet the precipitated protein.

3. Product Detection:

- Analyze the supernatant by HPLC or LC-MS to detect the formation of the hydroxylated product, brevione S.

- Quantify the product formation by comparing the peak area to a standard curve of the purified product.

Visualizations

This compound Biosynthetic Pathway

Caption: The biosynthetic pathway of this compound.

Experimental Workflow for SetK Characterization

Caption: Workflow for the in vitro characterization of SetK.

Conclusion and Future Perspectives

The dioxygenase SetK plays a crucial, regio- and stereoselective role in the biosynthesis of this compound by hydroxylating the key intermediate brevione B. While its function has been clearly established through heterologous expression studies, a detailed biochemical characterization, including the determination of its kinetic parameters, remains an area for future investigation. Such studies would not only provide a deeper understanding of the enzyme's catalytic efficiency but also pave the way for its potential application in biocatalytic processes for the synthesis of novel meroterpenoids. The protocols and comparative data presented in this guide offer a solid foundation for researchers to further explore the fascinating enzymology of the this compound pathway.

Unraveling the Origins of Setosusin: A Technical Guide to Identifying its Polyketide Precursor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Setosusin, a fungal meroterpenoid with a distinctive spiro-fused 3(2H)-furanone moiety, has garnered interest for its complex structure and potential biological activities.[1][2] Understanding the biosynthetic pathway of such natural products is crucial for endeavors in synthetic biology, bioengineering, and the development of novel therapeutic agents. This technical guide provides an in-depth exploration of the methodologies and findings that have successfully identified the polyketide precursor of this compound. By examining the genetic and enzymatic basis of its formation, we illuminate the initial steps of a complex biosynthetic cascade. This document details the experimental protocols, presents key data in a structured format, and offers visual representations of the biosynthetic logic, serving as a comprehensive resource for professionals in the field.

Introduction to this compound and its Biosynthetic Puzzle

Fungal secondary metabolites are a rich source of structurally diverse and biologically active compounds.[3][4] Among these, meroterpenoids, which are hybrid natural products derived from both polyketide and terpenoid precursors, represent a fascinating area of study.[3] this compound, originally isolated from the fungus Corynascus setosus, is a tremorgenic fungal metabolite characterized by a unique spiro-fused 3(2H)-furanone ring system.[2] Elucidating the biosynthetic origins of such complex molecules is a key objective in natural product chemistry, as it can unveil novel enzymatic functions and provide tools for biocatalysis and the engineered production of valuable compounds.[2][5]

The core challenge in understanding the biosynthesis of this compound lay in identifying the initial building blocks and the enzymes responsible for their assembly. This guide focuses on the critical first step: the identification of its polyketide precursor.

The Polyketide Precursor of this compound: 5-Methyl Triacetic Acid Lactone

Through a combination of genomic analysis and heterologous expression studies, the polyketide precursor of this compound has been unequivocally identified as 5-methyl triacetic acid lactone (5-methyl-TAL) .[2][5] this compound is biosynthetically derived from this polyketide and geranylgeranyl pyrophosphate (GGPP), classifying it as a meroditerpenoid.[2]

The biosynthesis of 5-methyl-TAL is catalyzed by a non-reducing polyketide synthase (NR-PKS) , designated as SetA .[2][5] This enzyme was identified within the biosynthetic gene cluster of this compound in the fungus Aspergillus duricaulis CBS 481.65.[1][2]

Experimental Identification of the Polyketide Precursor

The identification of 5-methyl-TAL as the precursor to this compound was achieved through a multi-faceted approach involving bioinformatics, gene cluster identification, and heterologous expression.

Bioinformatic Analysis and Gene Cluster Identification

The initial step involved sequencing the genome of a known this compound producer, A. duricaulis CBS 481.65.[5] Bioinformatic analysis of the genome led to the discovery of a putative biosynthetic gene cluster, termed the "set cluster".[5] This cluster was found to contain genes encoding enzymes homologous to those involved in other fungal meroterpenoid biosynthetic pathways.[5] Key among these was the gene for the NR-PKS, setA.[5]

Heterologous Reconstitution of the Biosynthetic Pathway

To validate the function of the identified genes, the biosynthetic pathway was reconstituted in a heterologous host, Aspergillus oryzae.[1][2] This technique involves expressing the genes from the set cluster in a well-characterized fungal host that does not naturally produce this compound.

The expression of setA in A. oryzae resulted in the production of 5-methyl-TAL, confirming its role as the synthase for the polyketide precursor of this compound.[2][5]

The Biosynthetic Pathway of this compound: An Overview

The formation of this compound is a multi-step enzymatic process that begins with the synthesis of its two key precursors. The following diagram illustrates the initial steps of the this compound biosynthetic pathway.

Key Enzymes and Their Functions

The following table summarizes the key enzymes involved in the initial stages of this compound biosynthesis.

| Gene | Enzyme | Function |

| setA | SetA | Non-reducing polyketide synthase (NR-PKS) that synthesizes 5-methyl triacetic acid lactone (5-methyl-TAL) from acetyl-CoA and malonyl-CoA.[2][5] |

| setE | SetE | Geranylgeranyl pyrophosphate synthase (GGPS) that produces geranylgeranyl pyrophosphate (GGPP).[2][5] |

| setD | SetD | Prenyltransferase that catalyzes the geranylgeranylation of 5-methyl-TAL.[2][5] |

Experimental Workflow for Precursor Identification

The logical workflow for identifying the polyketide precursor of this compound is depicted in the following diagram.

Quantitative Data